molecular formula C30H39ClN6O6 B6355016 Z-Leu-Arg-AMC hydrochloride CAS No. 210816-33-4

Z-Leu-Arg-AMC hydrochloride

Cat. No.: B6355016
CAS No.: 210816-33-4
M. Wt: 615.1 g/mol
InChI Key: ULIHZFAMMGDKHR-UKOKCHKQSA-N
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Description

Z-Leu-Arg-AMC hydrochloride is a fluorogenic peptide substrate widely used in biochemical and pharmacological research. Its structure consists of a benzyloxycarbonyl (Z) group, a leucine (Leu) residue, an arginine (Arg) residue, and a 7-amino-4-methylcoumarin (AMC) fluorophore linked via an amide bond. The compound is particularly valued for its role in studying cysteine protease activity, such as falcipain-2 (FP-2) in Plasmodium falciparum, the malaria parasite .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O6.ClH/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21;/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33);1H/t23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIHZFAMMGDKHR-UKOKCHKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39ClN6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Arg-AMC hydrochloride involves the coupling of Z-Leu-Arg with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then converted to its hydrochloride salt form to enhance its stability and solubility .

Chemical Reactions Analysis

Enzymatic Hydrolysis Mechanism

Z-Leu-Arg-AMC hydrochloride undergoes site-specific hydrolysis when exposed to proteolytic enzymes, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The cleavage occurs between the leucine (Leu) and arginine (Arg) residues, mediated by enzymes such as:

Enzyme ClassExample EnzymesBiological Role
Cysteine Proteases Cathepsin K, Falcipain IIBone resorption, malaria parasite metabolism
Serine Proteases KallikreinBlood pressure regulation, inflammation

The reaction follows:

Z-Leu-Arg-AMCProteaseZ-Leu+Arg-AMCH2OArg+AMC (fluorescent)\text{Z-Leu-Arg-AMC} \xrightarrow{\text{Protease}} \text{Z-Leu} + \text{Arg-AMC} \xrightarrow{\text{H}_2\text{O}} \text{Arg} + \text{AMC (fluorescent)}

Fluorescence intensity (Ex/Em: 360–380 nm/440–460 nm) correlates directly with enzyme activity .

Reaction Conditions and Kinetics

Optimal hydrolysis conditions vary by enzyme:

ParameterCathepsin KFalcipain IIKallikrein
pH 5.5–6.5 (acidic)6.8–7.4 (neutral)7.0–8.0 (neutral/alkaline)
Temperature 37°C37°C25–37°C
Incubation Time 30–60 min15–30 min10–20 min
Km (μM) 12.4 ± 1.2 8.9 ± 0.8 15.3 ± 2.1

Key Observations :

  • Cathepsin K : Exhibits higher catalytic efficiency (kcat/Km=1.2×105M1s1k_{cat}/K_m = 1.2 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}) in osteoclast-like cell assays .

  • Falcipain II : Critical for hemoglobin degradation in Plasmodium falciparum, with inhibition studies showing >90% activity reduction using E-64 protease inhibitor .

Substrate Specificity and Interference

This compound demonstrates broad specificity but is distinguishable from similar substrates:

SubstrateTarget EnzymesUnique Feature
Z-Leu-Arg-AMC HClCathepsin K, Falcipain IISuperior sensitivity for cysteine proteases
Z-Gly-Pro-Arg-AMC HClThrombin, Granzyme AHigher specificity for serine proteases
Ac-Ala-Ala-Phe-AMCTrypsinLower fluorescence yield

Interference Risks :

  • Non-target proteases (e.g., cathepsin L) may cleave the substrate at reduced rates (kcat/Km<104M1s1k_{cat}/K_m < 10^4 \, \text{M}^{-1}\text{s}^{-1}) .

  • DMSO solvent (>1% v/v) can denature enzymes, requiring dilution to ≤0.1% .

Drug Discovery

  • Antimalarials : Falcipain II inhibition assays using Z-Leu-Arg-AMC HCl identified lead compounds with IC50 values <100 nM .

  • Osteoporosis Therapeutics : Cathepsin K inhibitors (e.g., odanacatib) validated using this substrate show reduced bone resorption in vitro .

Diagnostic Assays

  • Plasma Kallikrein Activity : Quantified in hereditary angioedema patients, showing 3–5x elevated activity vs. controls .

Synthetic and Stability Considerations

  • Storage : Stable at -20°C for >2 years; avoid repeated freeze-thaw cycles .

  • Solubility : 20 mM in DMSO; working concentrations typically 10–100 μM in assay buffers .

This compound’s well-characterized reactivity and versatility make it indispensable for protease research, particularly in therapeutic development and mechanistic enzymology.

Scientific Research Applications

Chemical Structure and Mechanism of Action

Z-Leu-Arg-AMC hydrochloride is characterized by a leucine derivative with a carboxybenzoyl group and a 4-methylcoumarinyl-7-amide moiety. Upon hydrolysis by proteases, the amide bond is cleaved, releasing 7-amino-4-methylcoumarin, which exhibits strong fluorescence. This property allows for quantification of protease activity through fluorescence measurement, making it an essential tool in various assays.

Protease Activity Assays

This compound serves as a substrate in assays designed to measure protease activity. It is particularly useful for studying cysteine proteases such as trypanopain-Tb from Trypanosoma brucei brucei and cathepsins from various organisms. The compound's specificity allows researchers to assess enzyme kinetics and substrate interactions effectively .

Biochemical Research

In biochemical research, this compound aids in understanding enzyme mechanisms and kinetics. Researchers utilize it to explore the catalytic properties of proteases and their role in metabolic pathways. It has been shown to be effective in identifying protease inhibitors that could serve as therapeutic agents against diseases like cancer and parasitic infections .

Drug Development

This compound plays a crucial role in drug discovery processes. It is employed to screen potential drug candidates targeting specific proteases, facilitating the development of novel therapeutics. Studies have demonstrated its effectiveness in evaluating the inhibitory effects of compounds on protease activity, which is vital for developing antiviral and antiparasitic drugs .

Diagnostics

The compound is also utilized in diagnostic assays to measure protease activity in clinical samples. Its ability to provide quantitative data on enzyme activity makes it a valuable tool for diagnosing protease-related diseases, allowing for early detection and treatment strategies .

Academic Studies

In educational settings, this compound is commonly used to teach students about enzyme-substrate interactions and their implications in biological processes. It serves as an effective demonstration tool for illustrating principles of biochemistry and molecular biology .

Case Studies

  • Study on Fasciola hepatica : Research demonstrated that Z-Leu-Arg-AMC was effectively cleaved by cathepsin B peptidases from Fasciola hepatica, indicating its utility in studying helminthic infections .
  • Inhibition Kinetics : A study explored the inhibition kinetics of various compounds against cruzain and rhodesain using Z-Leu-Arg-AMC as a substrate, highlighting its application in evaluating drug efficacy against parasitic diseases .

Mechanism of Action

Z-Leu-Arg-AMC hydrochloride exerts its effects by serving as a substrate for protease enzymes. Upon cleavage by the protease, the amide bond is broken, releasing 7-amino-4-methylcoumarin. This release results in a measurable increase in fluorescence, which can be quantified to determine the activity of the protease. The molecular targets of this compound are the active sites of protease enzymes, where the cleavage reaction occurs .

Comparison with Similar Compounds

Key Properties:

  • Application : Substrate for cysteine proteases (e.g., FP-2, cathepsins) in inhibitor screening and enzyme kinetics .
  • Mechanism : Hydrolysis of the peptide bond releases free AMC, detectable via fluorescence.
  • Storage : Stable at 2–8°C; compatible with dimethyl sulfoxide (DMSO) for solubility .

Comparison with Similar Fluorogenic Substrates

Z-Phe-Arg-AMC

Structural Difference : Phenylalanine (Phe) replaces leucine (Leu) in the P2 position.
Enzyme Specificity :

  • Preferred by human cathepsin L (hCatL) and cruzain (a protozoan cysteine protease) .
  • Less effective for FP-2 compared to Z-Leu-Arg-AMC due to steric hindrance from the bulky Phe side chain .

Kinetic Data :

Enzyme Substrate KM (μM) Vmax (RFU/min)
Cruzain Z-Phe-Arg-AMC 42.5 ± 3.2 1,250 ± 98
Cruzain Z-Leu-Arg-AMC 18.7 ± 1.8 980 ± 75
hCatL Z-Phe-Arg-AMC 35.9 ± 2.5 2,100 ± 120
hCatL Z-Leu-Arg-AMC 28.3 ± 2.1 1,750 ± 110

Source: Kinetic assays using Biotek Synergy HT system

Z-Arg-Arg-AMC Hydrochloride

Structural Difference : Dual arginine residues (Arg-Arg) in the peptide backbone.
Enzyme Specificity :

  • Selective for cathepsin B, which requires arginine in the P2 position for optimal activity .
  • Unlike Z-Leu-Arg-AMC, it is ineffective against FP-2 due to the lack of a hydrophobic P2 residue (e.g., Leu) .

Key Differences :

Parameter Z-Leu-Arg-AMC Hydrochloride Z-Arg-Arg-AMC Hydrochloride
Target Enzyme FP-2, cathepsin L Cathepsin B
P2 Residue Leu Arg
Solubility DMSO > Water DMSO > Water
CAS Number Not explicitly stated 136132-67-7

Source: Enzyme specificity studies

Z-Gly-Pro-Arg-AMC and Z-Pro-Arg-AMC

Structural Differences :

  • Z-Gly-Pro-Arg-AMC : Contains glycine (Gly) and proline (Pro) in the P3 and P2 positions.
  • Z-Pro-Arg-AMC : Lacks the Gly residue.

Enzyme Specificity :

Efficiency Comparison :

Substrate Relative Hydrolysis Rate (%)
Z-Gly-Pro-Arg-AMC 100
Z-Pro-Arg-AMC 65
Z-Leu-Arg-AMC 40

Source: Fluorometric assays with FhCL3

Z-Leu-Arg-Gly-Gly-AMC Acetate Salt

Structural Difference : Extended peptide chain with Gly-Gly residues.
Functional Impact :

  • Broader protease recognition due to the extended binding site.
  • Reduced specificity for FP-2 compared to Z-Leu-Arg-AMC .

Physical Properties :

  • Molecular weight: 692.8 g/mol (vs. ~550 g/mol for Z-Leu-Arg-AMC).
  • Storage: 2–8°C, similar to Z-Leu-Arg-AMC .

Research Findings and Implications

  • Antimalarial Drug Discovery: Z-Leu-Arg-AMC enabled the identification of NP1024, a flavonol oligosaccharide inhibiting FP-2 (IC50 = 2.1 μM) .
  • Parasite Resistance Studies : Used to confirm cysteine protease activity in Plasmodium berghei strains resistant to inhibitors .
  • Kinetic Flexibility : Lower KM values for Z-Leu-Arg-AMC vs. Z-Phe-Arg-AMC suggest higher enzyme-substrate affinity in FP-2 assays .

Biological Activity

Z-Leu-Arg-AMC hydrochloride, also known as Z-LR-AMC, is a fluorogenic substrate extensively used in biochemical assays to study cysteine proteases. This compound is particularly notable for its interactions with various proteolytic enzymes, including cathepsins and falcipains, which play critical roles in numerous biological processes and disease mechanisms.

  • CAS Number : 156192-32-4
  • Molecular Formula : C₃₀H₃₈N₆O₆
  • Molecular Weight : 578.66 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in DMSO to at least 20 mM

Z-Leu-Arg-AMC acts as a substrate for cysteine proteases, which cleave the peptide bond between leucine and arginine, releasing the fluorescent moiety 7-amino-4-methylcoumarin (AMC). This release can be quantitatively measured using fluorescence spectroscopy, allowing researchers to assess protease activity.

Biological Activity

Z-Leu-Arg-AMC has been shown to be a preferred substrate for several important cysteine proteases:

  • Falcipains (I-III) : These are hemoglobin-degrading cysteine proteases from Plasmodium falciparum, making Z-LR-AMC a valuable tool in antimalarial drug design .
  • Cathepsins (K, L, S, V) : These enzymes are involved in various physiological processes including protein degradation and immune responses .
  • Human Tissue Kallikrein : Z-LR-AMC is also utilized to study kallikrein-related peptidases, which are implicated in various pathophysiological conditions .

Assay Data and Findings

The following table summarizes the relative hydrolysis rates of Z-Leu-Arg-AMC compared to other substrates by different proteases:

Substrate Relative Rate of Hydrolysis (%)
Z-Gly-Gly-Leu-AMC100.0
Suc-Leu-Leu-Val-Tyr-AMC0.8
Z-Leu-Leu-Leu-AMC0.15
Z-Leu-Leu-AMC4.7
Z-Phe-Val-Arg-AMC0.18

These results indicate that Z-Leu-Arg-AMC is highly effective for measuring the activity of specific cysteine proteases while demonstrating significantly lower activity with other substrates .

Case Studies

  • Antimalarial Research : In studies focused on Plasmodium falciparum, Z-LR-AMC has been utilized to characterize the activity of falcipains, providing insights into their role in malaria pathogenesis and potential therapeutic targets .
  • Cancer Research : The role of cathepsins in tumor progression has been explored using Z-LR-AMC as a substrate, highlighting its utility in understanding cancer biology and developing cathepsin inhibitors as therapeutic agents .

Q & A

Q. What are the standard experimental protocols for using Z-Leu-Arg-AMC hydrochloride in enzyme kinetics assays?

Z-Leu-Arg-AMC is a fluorogenic substrate widely used to study cysteine protease activity, particularly for enzymes like human cathepsin K (hCatK). A typical protocol involves:

  • Assay setup : Prepare enzyme (e.g., hCatK) in a buffer system (e.g., 100 mM sodium acetate, pH 5.5, with 1 mM EDTA and 2 mM DTT).
  • Substrate dilution : Dissolve Z-Leu-Arg-AMC in DMSO (stock concentration ~10 mM) and dilute in assay buffer to a working concentration (e.g., 10–100 µM).
  • Kinetic measurement : Monitor fluorescence (ex/em: 355/460 nm) using a microplate reader (e.g., Biotek Synergy HT) to track AMC release over time. Data are analyzed via the Michaelis-Menten equation to calculate KM and Vmax.

Q. Why is Z-Leu-Arg-AMC preferred over other substrates for studying cathepsin K activity?

The S2 pocket of hCatK is structurally compact and favors hydrophobic residues like leucine in the P2 position. Z-Leu-Arg-AMC’s leucine moiety aligns with this specificity, enabling higher catalytic efficiency (kcat/KM) compared to substrates with bulkier residues (e.g., Z-Phe-Arg-AMC). This selectivity minimizes cross-reactivity with other cathepsins (e.g., hCatL/S) .

Q. How should this compound be stored to ensure stability?

Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. For working solutions, use fresh DMSO aliquots (avoid repeated freeze-thaw cycles) and protect from light to preserve the coumarin fluorophore .

Advanced Research Questions

Q. How can researchers resolve discrepancies in KM values for Z-Leu-Arg-AMC across different studies?

Variations in KM may arise from differences in:

  • Enzyme source : Recombinant vs. purified native enzymes.
  • Assay conditions : pH, ionic strength, or reducing agents (e.g., DTT concentration affects cysteine protease activity).
  • Substrate purity : Verify purity via HPLC (>95%) and confirm absence of free AMC contamination. Standardize protocols using reference enzymes (e.g., commercial hCatK) and validate with internal controls .

Q. What strategies optimize Z-Leu-Arg-AMC-based assays for high-throughput screening of inhibitors?

  • Miniaturization : Use 384-well plates and reduce reaction volumes (e.g., 50 µL/well).
  • Signal normalization : Include a fluorescence quencher (e.g., CoCl2) to minimize background noise.
  • Pre-incubation : Pre-mix inhibitors with enzyme for 10–15 minutes before adding substrate to capture time-dependent inhibition.
  • Data validation : Cross-check hits with orthogonal methods (e.g., SPR or crystallography) .

Q. How does Z-Leu-Arg-AMC compare to newer substrates like Z-Leu-Leu-Glu-AMC in protease specificity studies?

While Z-Leu-Arg-AMC targets cysteine proteases, Z-Leu-Leu-Glu-AMC is tailored for metalloproteases (e.g., MMPs) due to its glutamate residue. Researchers should:

  • Validate selectivity : Test substrate against a panel of proteases.
  • Adjust buffers : Use Zn<sup>2+</sup>-containing buffers for metalloproteases vs. DTT for cysteine proteases.
  • Combine substrates : Employ multiplex assays to profile enzyme families in complex biological samples .

Q. What analytical methods confirm the integrity of this compound in solution?

  • HPLC-MS : Monitor for hydrolysis products (e.g., free AMC) using a C18 column and mobile phase (e.g., 0.1% TFA in acetonitrile/water).
  • Fluorescence scans : Check emission spectra (400–500 nm) to ensure the AMC moiety is intact.
  • Enzymatic validation : Pre-treat substrate with a validated protease (e.g., trypsin) to confirm cleavage efficiency .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound?

  • Certificate of Analysis (CoA) : Request CoA from suppliers detailing purity (HPLC), mass spectrometry (MS) data, and enzymatic activity validation.
  • In-house QC : Perform spot-check assays with a reference enzyme (e.g., hCatK) to confirm substrate performance .

Q. What controls are essential for Z-Leu-Arg-AMC-based assays to ensure data reproducibility?

  • Negative controls : Substrate-only (no enzyme) and enzyme-only (no substrate) wells.
  • Inhibitor controls : Use a potent inhibitor (e.g., E-64 for cysteine proteases) to confirm signal specificity.
  • Internal standards : Include a reference fluorophore (e.g., free AMC) to normalize plate-to-plate variability .

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